5-Hydroxy Indapamide

Vue d'ensemble

Description

5-Hydroxy Indapamide is a derivative of indapamide, a thiazide-like diuretic commonly used to treat hypertension and fluid retention associated with congestive heart failure . This compound is characterized by the presence of a hydroxyl group at the fifth position of the indapamide molecule, which significantly influences its chemical properties and biological activities .

Applications De Recherche Scientifique

5-Hydroxy Indapamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 5-Hydroxy Indapamide is similar to that of Indapamide, which is a thiazide diuretic used to treat hypertension and edema due to congestive heart failure . The compound primarily targets Carbonic Anhydrase 2 .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those of Indapamide. Indapamide is metabolized primarily by CYP3A4, which first hydroxylates it to form a major metabolite (M1). M1 then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . Indole, a component of this compound, is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .

Pharmacokinetics

Studies on indapamide have shown that it is quickly absorbed from the gastrointestinal tract, and peak plasma concentrations are seen 1–2 hours after dosing . The compound is metabolized primarily by CYP3A4 to form less pharmacologically active metabolites .

Result of Action

The result of this compound’s action is likely to be similar to that of Indapamide. Indapamide has been shown to reduce stroke rates in people with high blood pressure . It has also been shown to significantly reduce all-cause mortality in young-elderly patients with a history of stroke, cardiovascular disease, and type 2 diabetes mellitus .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Indapamide interacts with various enzymes and proteins in the body. It is first hydroxylated to M1 by CYP3A4 . This metabolite then undergoes dehydrogenation to form M3 and is further oxidized to form M2 . The hydroxylation of indapamide’s indole moiety is thought to form the major metabolite (M1), which is less pharmacologically active compared to its parent compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing systolic blood pressure, reducing left ventricular mass index, lowering oxidative stress, inhibiting platelet aggregation, and reducing microalbuminuria associated with diabetes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polymorphic SNPs CYP2C9 rs4918758 and CYP2C19 rs4244285 appear to confer lowered enzyme activity, as indicated by increased Cmax and area under the plasma level-time curves .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the antihypertensive effect of indapamide is sustained for 5–7 hours after dosing . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, indapamide at doses of 8–16 mg kg −1 day −1, orally, lowered arterial blood pressure (9–26 mm Hg) in conscious renal hypertensive cats during a two-week treatment period .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is first hydroxylated to M1 by CYP3A4, then undergoes dehydrogenation to form M3, and is further oxidized to form M2 . These metabolic pathways involve interactions with various enzymes and cofactors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide typically involves the hydroxylation of indapamide. This process can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or catalytic systems involving enzymes . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy Indapamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, indapamide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Reversion to indapamide.

Substitution: Formation of halogenated or alkylated derivatives.

Comparaison Avec Des Composés Similaires

Indapamide: The parent compound, lacking the hydroxyl group at the fifth position.

Hydrochlorothiazide: Another thiazide-like diuretic with a different chemical structure but similar therapeutic effects.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.

Uniqueness: 5-Hydroxy Indapamide is unique due to the presence of the hydroxyl group, which enhances its pharmacological properties and potentially offers additional therapeutic benefits . This modification may result in improved efficacy and reduced side effects compared to its parent compound and other similar diuretics .

Activité Biologique

5-Hydroxy Indapamide is a significant metabolite of Indapamide, a thiazide-like diuretic primarily used for managing hypertension and edema. Understanding the biological activity of this compound involves examining its pharmacokinetics, biochemical interactions, and therapeutic implications.

Target of Action

this compound primarily targets the same pathways as Indapamide. It functions as a diuretic by inhibiting sodium reabsorption in the renal tubules, which leads to increased urine output and reduced blood pressure. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates it to form various metabolites .

Biochemical Pathways

The metabolism of Indapamide involves several steps:

- Hydroxylation by CYP3A4 to form this compound (M1).

- Further oxidation and dehydrogenation to produce other metabolites (M2 and M3) .

Pharmacokinetics

This compound exhibits rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound's pharmacokinetic profile is influenced by genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2C9 and CYP2C19, which can affect its efficacy and safety .

Biological Effects

Cellular Effects

Research indicates that this compound has several beneficial effects on cellular processes:

- Blood Pressure Reduction: Similar to its parent compound, it effectively lowers systolic blood pressure.

- Oxidative Stress Reduction: It decreases oxidative stress markers in renal tissues, which may contribute to its antihypertensive effects .

- Platelet Aggregation Inhibition: The compound also inhibits platelet aggregation, which can be beneficial in cardiovascular health .

Case Studies and Research Findings

-

Antioxidant Activity Study

A study comparing the antioxidant activity of this compound with Indapamide found that both compounds exhibited similar levels of antioxidant effects. This suggests that the metabolite retains some protective properties against oxidative damage . -

Hypertensive Rat Model

In spontaneously hypertensive rats (SHRs), treatment with Indapamide resulted in increased expression of renal CYP2C23 and enhanced production of epoxyeicosatrienoic acids (EETs), contributing to vasodilation and blood pressure reduction. These effects were also observed with this compound, indicating its role in modulating renal function and vascular resistance . -

Bioavailability Study

A comparative bioavailability study showed that the pharmacokinetic parameters for this compound differ based on formulation and genetic factors among individuals. This highlights the importance of personalized medicine in optimizing therapeutic outcomes .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Similar to Indapamide; reduces oxidative stress markers |

| Blood Pressure Effects | Lowers systolic blood pressure through diuretic action |

| Renal Function Modulation | Enhances production of EETs, promoting vasodilation |

| Platelet Effects | Inhibits platelet aggregation |

Propriétés

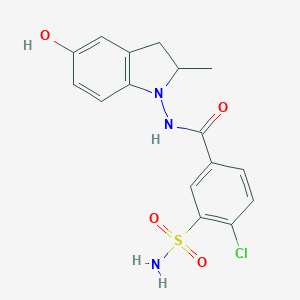

IUPAC Name |

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVNNMMMDXBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925693 | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126750-70-7 | |

| Record name | 5-Hydroxyindapamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.